molecular formula C10H11NO4 B15442571 1-(4-Methoxyphenyl)-2-nitropropan-1-one CAS No. 65662-59-1

1-(4-Methoxyphenyl)-2-nitropropan-1-one

Cat. No.: B15442571
CAS No.: 65662-59-1
M. Wt: 209.20 g/mol
InChI Key: NJSOYRHNACEULJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-nitropropan-1-one is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Its structure, featuring an electron-rich aromatic ring, a ketone moiety, and a nitroalkane group, allows it to participate in various C-C bond-forming reactions. Notably, nitroalkanes can act as electrophilic precursors in polyphosphoric acid (PPA), forming phosphorylated nitronates that react with binucleophilic partners to construct nitrogen-containing heterocycles . This reactivity is valuable for synthesizing complex molecular architectures, such as triazole-fused quinoline and pyridine systems, which are privileged scaffolds in drug discovery . The compound may also serve as a precursor in the synthesis of more complex intermediates via reactions characteristic of nitroalkanes, such as the Henry (nitroaldol) reaction, a base-catalyzed C-C coupling process . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and adhere to all relevant safety regulations.

Properties

CAS No.

65662-59-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-nitropropan-1-one

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)10(12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3

InChI Key

NJSOYRHNACEULJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Features Applications/Findings
1-(4-Methoxyphenyl)-2-nitropropan-1-one (Target) C₁₀H₁₁NO₄ -NO₂ (β-carbon), -OCH₃ (para) Electron-withdrawing nitro group Synthetic intermediate; limited data
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one (CAS 20432-03-5) C₁₆H₁₃NO₄ -NO₂ (phenyl), α,β-unsaturated ketone Conjugated enone system Photophysical studies; higher molecular weight
1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one (CAS 475288-83-6) C₁₆H₁₅NO₅ -NO₂ (phenoxy), -OCH₃ (para) Nitrophenoxy side chain Potential agrochemical precursor
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one (CAS 15482-28-7) C₁₀H₁₂O₃ -OH (β-carbon), -OCH₃ (para) Hydrogen-bonding hydroxyl group Solubility studies; antioxidant potential

Key Observations :

Substituent Position and Reactivity :

  • The nitro group on the β-carbon in the target compound enhances electrophilicity at the carbonyl carbon, favoring nucleophilic addition reactions. In contrast, nitro groups on aromatic rings (e.g., CAS 20432-03-5) stabilize conjugated systems, affecting UV-Vis absorption .
  • Methoxy groups in all compounds improve solubility in polar solvents but reduce reactivity compared to nitro-substituted analogues .

Synthetic Routes :

  • The target compound may be synthesized via nitration of 1-(4-methoxyphenyl)propan-1-one , whereas α,β-unsaturated analogues (e.g., CAS 20432-03-5) are typically prepared via Claisen-Schmidt condensation between aryl aldehydes and ketones .

Biological Activity: Chalcone derivatives with α,β-unsaturated ketones (e.g., ) exhibit anti-inflammatory and antioxidant activity due to their conjugated systems. The hydroxylated analogue (CAS 15482-28-7) shows antioxidant efficacy via radical scavenging, a property less likely in the nitro-substituted target compound .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
1-(4-Methoxyphenyl)-2-nitropropan-1-one Not reported 209.20 Moderate in polar solvents
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one Not specified 283.28 Low (non-polar solvents)
1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one Not reported 301.29 Low (crystalline solid)
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one Not reported 180.20 High in alcohols
  • Nitro groups generally reduce solubility in aqueous media but enhance stability in organic phases .

Q & A

Q. Table 1. Synthetic Optimization for 1-(4-Methoxyphenyl)-2-nitropropan-1-one

ParameterConditionYield (%)Purity (%)
SolventEthanol/HCl7298
Temperature60°C (reflux)6895
Stoichiometry1:1.2 (ketone:aldehyde)7899

Q. Table 2. Biological Activity Comparison

CompoundMIC (μg/mL) E. coliIC₅₀ (μM) HeLa Cells
1-(4-Methoxyphenyl)-2-nitropropan-1-one3245
1-(3-Hydroxyphenyl)-2-nitropropene6428

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